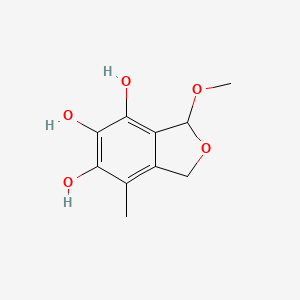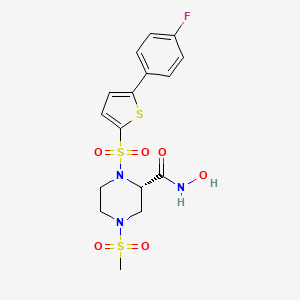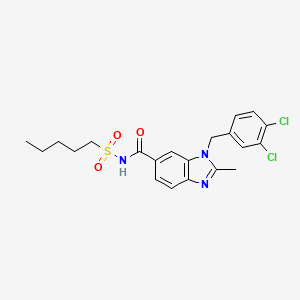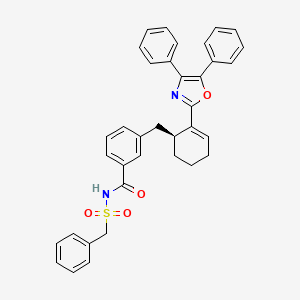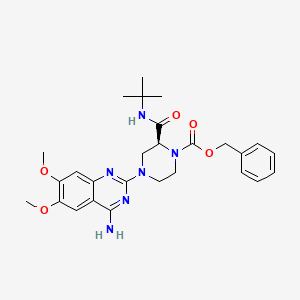
L-765314
描述
科学研究应用
L-765,314 已经过广泛研究,用于其科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-1B adrenergic receptor, where it acts as an antagonist . This interaction inhibits the receptor’s activity, leading to a decrease in vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been shown to downregulate tyrosinase activity via inhibition of protein kinase C, which affects melanin production in melanocytes .
Cellular Effects
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, this compound suppresses melanin production by downregulating tyrosinase activity without altering melanogenic gene expression . This effect is achieved through the inhibition of protein kinase C, which plays a crucial role in the regulation of tyrosinase activity . Furthermore, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate has been used to study the regulation of blood pressure by blocking the alpha-1B adrenergic receptor .
Molecular Mechanism
The molecular mechanism of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an antagonist of the alpha-1B adrenergic receptor, this compound binds to the receptor and inhibits its activity, preventing the receptor from mediating vasoconstriction and blood pressure regulation . Additionally, phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate inhibits protein kinase C, leading to a decrease in tyrosinase activity and melanin production in melanocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate have been observed to change over time. The compound has shown stability in various experimental conditions, with its effects on tyrosinase activity and melanin production being dose-dependent and sustained over time . Long-term studies have indicated that phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate does not exhibit cytotoxicity in melanocytes, making it a potential candidate for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate vary with different dosages. Studies have shown that the compound effectively reduces melanin production in a dose-dependent manner without causing cytotoxicity . Additionally, the compound’s ability to block the alpha-1B adrenergic receptor has been demonstrated in various animal models, with higher doses leading to more significant reductions in blood pressure . At very high doses, potential adverse effects such as hypotension and bradycardia may occur .
Metabolic Pathways
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of protein kinase C affects the metabolic flux of melanin production in melanocytes . Additionally, its role as an alpha-1B adrenergic receptor antagonist influences the metabolic pathways related to blood pressure regulation .
Transport and Distribution
The transport and distribution of phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate within cells and tissues involve various transporters and binding proteins. The compound’s selective binding to the alpha-1B adrenergic receptor ensures its localization to specific tissues involved in blood pressure regulation . In melanocytes, the compound’s interaction with protein kinase C and tyrosinase affects its distribution and accumulation within the cells .
Subcellular Localization
Phenylmethyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate exhibits specific subcellular localization, which influences its activity and function. In melanocytes, the compound’s inhibition of protein kinase C and tyrosinase activity suggests its localization to the cytoplasm and melanosomes, where melanin synthesis occurs . Additionally, its binding to the alpha-1B adrenergic receptor indicates its presence in the plasma membrane of cells involved in blood pressure regulation .
准备方法
L-765,314 的合成涉及多个步骤。 关键合成路线包括苄基 (2S)-4-(4-氨基-6,7-二甲氧基喹唑啉-2-基)-2-(叔丁基氨甲酰基)哌嗪-1-羧酸酯的形成 . 反应条件通常涉及使用有机溶剂和试剂,如叔丁基异氰酸酯和苄基氯甲酸酯。 L-765,314 的工业生产方法没有广泛记录,但合成通常遵循类似的实验室程序,只是反应体积的放大和反应条件的优化,以获得更高的产率。
化学反应分析
L-765,314 会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 该反应涉及用另一种原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,L-765,314 的氧化可能导致形成喹唑啉衍生物,而还原可能产生哌嗪衍生物。
相似化合物的比较
L-765,314 对 α1B 肾上腺素受体亚型的选择性很高,这使其独一无二 . 类似的化合物包括:
哌唑嗪: 一种 α1 肾上腺素受体拮抗剂,用于治疗高血压和良性前列腺增生。
特拉唑嗪: 另一种 α1 肾上腺素受体拮抗剂,具有与哌唑嗪类似的应用。
多沙唑嗪: 也是一种 α1 肾上腺素受体拮抗剂,用于类似的治疗目的。
与这些化合物相比,L-765,314 对 α1B 亚型的选择性更高,使其成为研究该受体在各种生理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOIDCAGBKOQL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028767 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189349-50-6 | |
| Record name | Benzyl (2S)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[(2-methyl-2-propanyl)carbamoyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-765314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR7JLF2GBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


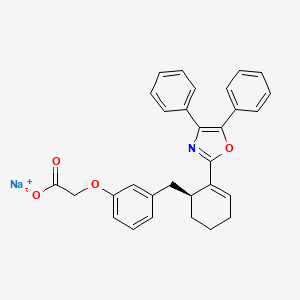
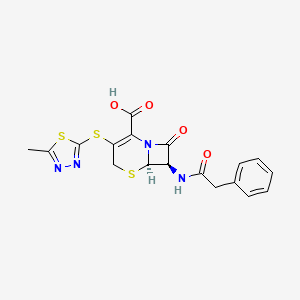
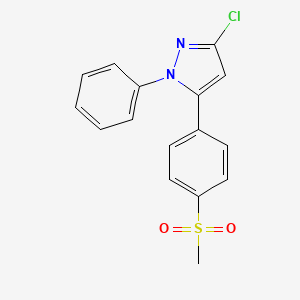
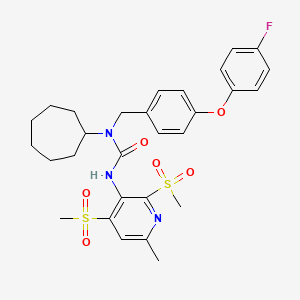
![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)
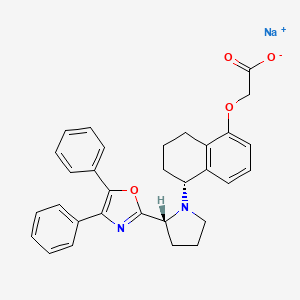
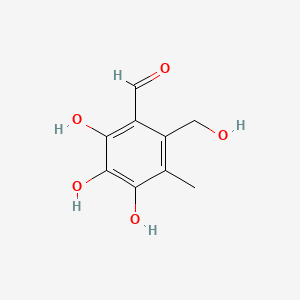
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)
